molecular formula C11H11NO4 B2775299 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid CAS No. 92288-70-5

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid

Cat. No.: B2775299
CAS No.: 92288-70-5
M. Wt: 221.212
InChI Key: HNCWJYWZNGZHAD-UHFFFAOYSA-N
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Description

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of an oxazolidinone ring attached to a phenylacetic acid moiety

Properties

IUPAC Name

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)7-8-1-3-9(4-2-8)12-5-6-16-11(12)15/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCWJYWZNGZHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid typically involves the reaction of 4-(2-oxooxazolidin-3-yl)phenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of oxazolidinone derivatives and phenylacetic acid derivatives in the presence of catalysts and solvents . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production process, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetic acids, hydroxyl derivatives, and oxo derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxazolidinones exhibit potent antimicrobial properties. Specifically, compounds similar to 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid have been shown to be effective against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that modifications to the oxazolidinone structure can enhance activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Antitubercular Activity

The compound's structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis. Certain derivatives have shown significant antitubercular activity, with minimum inhibitory concentrations (MIC) comparable to established treatments . This positions this compound as a promising candidate in the fight against tuberculosis.

Anti-inflammatory Properties

The anti-inflammatory potential of oxazolidinone derivatives has been explored in various studies. The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Recent advancements in synthetic methodologies have improved yields and purity, making the compound more accessible for research and development .

Case Study 1: Antimicrobial Efficacy

A study focusing on the structure–activity relationship (SAR) of oxazolidinone derivatives revealed that small modifications to the phenyl ring or the oxazolidinone core significantly influenced antimicrobial potency. Compounds were tested against a panel of bacterial strains, revealing that certain substitutions led to enhanced membrane permeability and reduced efflux, contributing to their efficacy .

Case Study 2: Antitubercular Screening

In a screening program aimed at identifying new antitubercular agents, several oxazolidinone derivatives were synthesized and evaluated. Among them, specific compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis, highlighting the potential of this class of compounds in tuberculosis therapy .

Mechanism of Action

The mechanism of action of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazolidinone ring.

Biological Activity

2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H11NO4
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 92288-70-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that compounds with oxazolidinone structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in tumor cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
  • Antibacterial Properties
    • Compounds containing oxazolidinone moieties are known for their antibacterial activity. They function by inhibiting bacterial protein synthesis, making them effective against gram-positive bacteria. The structural similarity of this compound to known antibiotics suggests potential efficacy against resistant strains .
  • Neuroprotective Effects
    • There is emerging evidence that oxazolidinone derivatives may exhibit neuroprotective effects. Specific studies have indicated that these compounds can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and inhibition of proliferation ,
AntibacterialInhibition of protein synthesis in bacteria ,
NeuroprotectiveInhibition of AChE and BuChE ,

Case Study: Anticancer Efficacy

In a study examining the anticancer potential of oxazolidinone derivatives, it was found that a specific analog exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study utilized a three-component cycloaddition approach to synthesize the compound, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: Antibacterial Activity

Another significant study focused on the antibacterial properties of related oxazolidinones. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating antibiotic resistance. The mechanism was attributed to the inhibition of bacterial ribosomal function .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a phenylacetic acid derivative with an oxazolidinone precursor. Key steps include:

  • Nucleophilic substitution : Reacting 4-hydroxyphenylacetic acid with 3-chloro-2-oxazolidinone under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazolidinone ring .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for oxazolidinone:phenylacetic acid). Microwave-assisted synthesis can reduce reaction time by 50% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H-NMR (DMSO-d₆) shows key signals: δ 7.6–7.8 ppm (aromatic protons), δ 4.4 ppm (oxazolidinone CH₂), and δ 3.6 ppm (acetic acid CH₂) .
  • X-ray crystallography : Confirms planar geometry of the oxazolidinone ring and dihedral angles (≤10°) between aromatic and acetic acid moieties, critical for bioactivity .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 221.19 (calculated 221.18) validates the formula C₁₁H₈FNO₃ .

Q. What are the solubility and formulation challenges for this compound in experimental settings?

  • Solubility : Poor aqueous solubility (0.12 mg/mL in water at 25°C) necessitates dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Solubility increases 10-fold in pH 7.4 phosphate buffer with 10% β-cyclodextrin .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxazolidinone ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring enhances binding affinity to bacterial penicillin-binding proteins (PBPs) by 30% .
  • Oxazolidinone ring substitution : Replacing the 2-oxo group with a thioether (–S–) improves anti-inflammatory activity (IC₅₀ reduced from 12 µM to 4 µM in COX-2 inhibition assays) .
  • Bioisosteric replacement : Substituting acetic acid with a tetrazole moiety increases metabolic stability (t₁/₂ from 2.1 h to 6.8 h in hepatic microsomes) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking studies : AutoDock Vina simulates binding to bacterial 50S ribosomal subunits, identifying hydrogen bonds with A2451 and π-π stacking with G2061 (binding energy ≤ –8.5 kcal/mol) .
  • MD simulations : 100-ns trajectories reveal stable interactions with PBPs, with root-mean-square deviation (RMSD) <2 Å after 50 ns .
  • QSAR models : Topological polar surface area (TPSA >80 Ų) correlates with blood-brain barrier permeability (logBB < –1.0), guiding CNS-targeted modifications .

Q. How should researchers resolve contradictions in reported biological activity data?

Common discrepancies arise from:

  • Assay variability : MIC values for Staphylococcus aureus range from 2 µg/mL to 8 µg/mL due to differences in broth microdilution protocols (e.g., cation-adjusted vs. standard Mueller-Hinton broth) .
  • Metabolic interference : Hepatic CYP3A4 induction in murine models reduces plasma concentrations by 40%, requiring dose adjustments in in vivo studies .
  • Crystallographic vs. solution-state conformations : X-ray data show planar oxazolidinone rings, while NMR in DMSO reveals slight puckering (ΔG = 1.2 kcal/mol), affecting ligand-receptor docking .

Q. What advanced analytical techniques are recommended for purity assessment in method development?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time 8.2 min, λ = 254 nm). Limit of quantification (LOQ) = 0.05 µg/mL .
  • LC-MS/MS : MRM transitions m/z 221→152 (CE 25 eV) and 221→104 (CE 35 eV) detect degradation products (e.g., hydrolyzed oxazolidinone) at <0.1% levels .
  • Chiral chromatography : Confirm enantiomeric purity (>99% ee) using a Chiralpak IA column and hexane/isopropanol (85:15) .

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